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Compound of Interest

Compound Name:
(R)-2-Hydroxymethylpropanoic

acid

Cat. No.: B159078 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for the chiral building block, (R)-2-Hydroxymethylpropanoic Acid.

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-
Hydroxymethylpropanoic acid, also known as (2R)-3-hydroxy-2-methylpropanoic acid. This

valuable chiral compound is of significant interest to researchers and professionals in the fields

of organic synthesis, medicinal chemistry, and drug development. The data presented herein

has been compiled from publicly available resources and is intended to serve as a detailed

reference for compound identification, characterization, and quality control.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for (R)-2-
Hydroxymethylpropanoic acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~2.65 Multiplet H-2

~1.12 Doublet C(2)-CH₃

~3.68 Multiplet C(3)-H₂

Note: The chemical shifts are referenced to an internal standard and may vary slightly

depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Inferred from
HSQC)
| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | ~180 | C-1 (COOH) | | ~67 | C-3

(CH₂OH) | | ~47 | C-2 (CH) | | ~17 | C(2)-CH₃ |

Note: These chemical shifts are inferred from ¹H-¹³C HSQC data and represent approximate

values. The quaternary carboxyl carbon (C-1) is not observed in a standard HSQC experiment

but is estimated based on typical values for carboxylic acids.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Description of Absorption Functional Group

3400 - 2400 Broad
O-H stretch (Carboxylic acid

and Alcohol)

~2970 Medium C-H stretch (Alkyl)

~1715 Strong, Sharp C=O stretch (Carboxylic acid)

~1200 Medium C-O stretch

~1050 Medium C-O stretch

Note: The IR absorption bands are characteristic of hydroxy carboxylic acids. The broadness of

the O-H stretch is due to hydrogen bonding.

Table 4: Mass Spectrometry (MS) Data
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m/z Ion Type

103.040 [M-H]⁻

Note: This represents the deprotonated molecule observed in negative ion mode electrospray

ionization.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of (R)-2-Hydroxymethylpropanoic acid was prepared by

dissolving the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), to a

concentration suitable for NMR analysis.

Data Acquisition: ¹H NMR and ¹H-¹³C HSQC spectra were acquired on a high-field NMR

spectrometer (e.g., 500 or 600 MHz). For the ¹H spectrum, a standard pulse sequence was

used. For the ¹H-¹³C HSQC spectrum, a gradient-enhanced pulse sequence was employed to

provide correlation between directly bonded protons and carbons. Chemical shifts were

referenced to an appropriate internal or external standard.

Sample Preparation
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NMR Experimental Workflow
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of neat (R)-2-Hydroxymethylpropanoic acid was placed

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean ATR crystal was acquired first and

automatically subtracted from the sample spectrum. The spectrum was typically recorded over

a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
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FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of (R)-2-Hydroxymethylpropanoic acid was prepared in

a solvent system compatible with electrospray ionization, such as a mixture of water and

methanol.

Data Acquisition: The sample solution was introduced into the electrospray ionization (ESI)

source of a mass spectrometer, typically coupled with a liquid chromatography (LC) system for

separation. The mass spectrum was acquired in negative ion mode to observe the

deprotonated molecule [M-H]⁻. High-resolution mass spectrometry can be used to confirm the

elemental composition.
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Sample Preparation

LC-MS Analysis Data Output
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To cite this document: BenchChem. [Spectroscopic Profile of (R)-2-Hydroxymethylpropanoic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159078#spectroscopic-data-for-r-2-
hydroxymethylpropanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b159078?utm_src=pdf-body-img
https://www.benchchem.com/product/b159078#spectroscopic-data-for-r-2-hydroxymethylpropanoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b159078#spectroscopic-data-for-r-2-hydroxymethylpropanoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b159078#spectroscopic-data-for-r-2-hydroxymethylpropanoic-acid-nmr-ir-ms
https://www.benchchem.com/product/b159078#spectroscopic-data-for-r-2-hydroxymethylpropanoic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b159078?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

